molecular formula C9H7FN2O3 B2396151 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid CAS No. 1556405-83-4

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2396151
CAS No.: 1556405-83-4
M. Wt: 210.164
InChI Key: UEUGYGIGQLKKIR-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound characterized by the presence of a fluorine atom, an oxo group, and a benzoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid typically involves the reaction of 4-fluoro-2-nitrobenzoic acid with ethyl glycinate hydrochloride under basic conditions to form an intermediate. This intermediate is then cyclized to form the benzoimidazole ring, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is unique due to its specific combination of a fluorine atom, an oxo group, and a benzoimidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-5-2-1-3-6-8(5)11-9(15)12(6)4-7(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUGYGIGQLKKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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